molecular formula C16H24ClN3O2S2 B13964396 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13964396
M. Wt: 390.0 g/mol
InChI Key: UFBVDQJHEHOZDO-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester derivative featuring a piperidine core substituted with a 6-chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl group. Its structure combines a pyrimidine ring (with chloro and methylthio substituents) linked via a sulfanylmethyl bridge to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for protease inhibitor development .

Key functional groups:

  • Sulfanylmethyl linker: Enhances conformational flexibility and reactivity.
  • Boc-protected piperidine: Stabilizes the amine group and modulates steric effects.

Properties

Molecular Formula

C16H24ClN3O2S2

Molecular Weight

390.0 g/mol

IUPAC Name

tert-butyl 2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-8-6-5-7-11(20)10-24-13-9-12(17)18-14(19-13)23-4/h9,11H,5-8,10H2,1-4H3

InChI Key

UFBVDQJHEHOZDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves a multi-step organic synthesis approach. The core strategy consists of:

  • Construction of the pyrimidine ring substituted with chloro and methylsulfanyl groups.
  • Formation of a thioether linkage connecting the pyrimidine moiety to the piperidine ring.
  • Protection of the piperidine nitrogen with a tert-butyl ester group to enhance stability and facilitate purification.

Stepwise Synthetic Route

Step Reaction Description Typical Conditions and Notes
1 Preparation of 6-chloro-2-methylsulfanyl-pyrimidine intermediate Chlorination and methylthiolation of pyrimidine derivatives under controlled temperature; use of chlorinating agents such as POCl3; methylthiolation via nucleophilic substitution with methylthiol reagents
2 Formation of thioether linkage with piperidine Nucleophilic substitution of the 4-chloropyrimidine intermediate with piperidine-1-carboxylic acid tert-butyl ester thiol under basic conditions (e.g., NaH in tetrahydrofuran at 0–5°C)
3 Purification and characterization Purification via column chromatography (hexane:ethyl acetate gradient); characterization by NMR, MS, and melting point analysis

Table 2: Overview of synthetic steps for the target compound

Detailed Reaction Conditions and Catalysis

  • Nucleophilic Substitution: The key step involves the substitution of the 4-position chlorine atom on the pyrimidine ring by the sulfanyl group linked to the piperidine moiety. This reaction is typically performed under inert atmosphere to prevent oxidation of sulfur species.

  • Catalysts: Palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)2 with XPhos ligand) in tert-butanol at temperatures ranging from 40 to 100°C have been reported to improve yields and selectivity in challenging substitutions.

  • Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel with ethyl acetate/hexane solvent systems is used to monitor reaction progress.

  • Purification: Column chromatography followed by recrystallization ensures high purity of the final compound.

Industrial Scale Considerations

  • Large-scale synthesis involves optimization of reaction parameters such as solvent choice, temperature, and reaction time to maximize yield and minimize by-products.

  • Purification techniques may include preparative HPLC or crystallization under controlled conditions.

  • Safety protocols include handling under fume hoods, use of personal protective equipment, and storage away from strong oxidizers due to the sulfur-containing moieties.

Research Data and Characterization

Spectroscopic and Analytical Data

Technique Observations and Data
Nuclear Magnetic Resonance (NMR) Chemical shifts consistent with piperidine ring protons, methylsulfanyl group, and pyrimidine aromatic protons; confirmation of thioether linkage
Mass Spectrometry (MS) Molecular ion peak at m/z = 390 corresponding to molecular weight; fragmentation patterns consistent with structure
Infrared Spectroscopy (IR) Characteristic ester C=O stretch near 1700 cm⁻¹; C–S and C–Cl stretches observed
Melting Point Typically not available in literature; purity assessed by chromatographic methods

Table 3: Characterization data summary

Yield and Purity

  • Reported yields for the final compound range from 60% to 85%, depending on reaction scale and purification rigor.

  • Purity is generally above 95% as determined by HPLC or NMR integration.

Comparative Analysis with Related Compounds

Compound Name Molecular Weight (g/mol) Key Structural Differences Impact on Synthesis and Activity
2-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 343.9 Lacks methylsulfanyl group at 2-position Simpler synthesis; potentially different biological activity
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 390.0 Identical to target compound Reference compound for synthetic and biological studies
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester ~330 Different substitution pattern on pyrimidine Requires alternative synthetic route; different activity profile

Table 4: Comparison of structurally related compounds and implications

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine ring, a pyrimidine core, and sulfur-containing groups. It has a molecular formula of C₁₆H₂₄ClN₃O₂S₂ and a molecular weight of approximately 390.0 g/mol. Research suggests that this compound can modulate enzyme activity and interact with biological macromolecules, influencing biochemical pathways due to its unique structure that allows it to engage with specific receptors or enzymes.

Scientific Research Applications
this compound is a candidate in medicinal chemistry and related fields.

Compound NameStructural FeaturesUnique Characteristics
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl esterContains a piperidine ringDifferent substitution pattern on the pyrimidine
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl esterContains a piperazine ringVariation in ring structure affects biological activity
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl esterContains a pyrrolidine ringDifferent cyclic structure may influence reactivity and interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other Boc-protected piperidine/pyrimidine derivatives. Key differences lie in substituent positions, linker groups, and heterocyclic systems.

Table 1: Structural and Functional Comparison
Compound Name Substituents Position on Piperidine Linker Group Molecular Weight (g/mol) Key Properties
Target Compound : 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SMe (pyrimidine) 2-position Sulfanylmethyl ~425.97 (estimated) High electrophilicity; moderate solubility in organic solvents
Analog 1 : 3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]-piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SMe (pyrimidine) 3-position Amino ~397.89 Increased hydrogen-bonding potential; lower lipophilicity
Analog 2 : 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SMe (pyrimidine) 4-position Methylamino ~411.92 Enhanced steric hindrance; discontinued due to stability issues
Analog 3 : 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SMe (pyrimidine) 4-position Direct bond (piperazine core) ~398.89 Piperazine ring introduces basicity; improved aqueous solubility

Key Research Findings

Physicochemical Properties
  • Solubility: The sulfanylmethyl linker in the target compound increases lipophilicity compared to amino-linked analogs, reducing aqueous solubility but enhancing membrane permeability .
  • Stability : Boc protection in the target compound and Analog 1 improves stability under acidic conditions compared to unprotected amines .
Spectroscopic Differentiation
  • NMR studies on similar compounds (e.g., pyrimidine derivatives) reveal that substituent position (e.g., amino vs. sulfanylmethyl) significantly alters chemical shifts in regions corresponding to the pyrimidine and linker groups. For example, protons near the sulfanylmethyl group exhibit downfield shifts due to electron-withdrawing effects .

Functional Implications

  • Reactivity : The sulfanylmethyl group in the target compound may participate in nucleophilic substitution reactions, offering pathways for further functionalization .

Biological Activity

2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a pyrimidine core with sulfur-containing groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and interacting with biological macromolecules.

  • Molecular Formula : C₁₆H₂₄ClN₃O₂S₂
  • Molecular Weight : Approximately 390.0 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC(=NC(=N2)SC)Cl

The compound's structure facilitates diverse interactions within biological systems, potentially influencing various biochemical pathways.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities through specific interactions with target enzymes. The unique structural features allow it to bind effectively to enzyme active sites, altering their function. For instance, studies have shown that compounds with similar structural motifs can act as inhibitors or activators of key metabolic enzymes, suggesting that this compound may exhibit analogous behavior.

Receptor Interaction

The compound's ability to interact with specific receptors positions it as a candidate for pharmacological research. Its engagement with receptors can influence signaling pathways critical for cellular functions. Preliminary studies suggest it may affect pathways related to cell proliferation and apoptosis, although detailed mechanistic studies are still required.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on their substituents and ring structures. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl esterContains a piperidine ringDifferent substitution pattern on the pyrimidineAntimicrobial
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl esterContains a piperazine ringVariation in ring structure affects biological activityAntitumor
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl esterContains a pyrrolidine ringDifferent cyclic structure may influence reactivityPotential enzyme inhibitor

This table illustrates how minor changes in structure can significantly impact biological activity, emphasizing the importance of detailed structure-activity relationship (SAR) studies.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. For example, a study published in the Biomed Research International journal highlighted its inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing antimicrobial agents .

Mechanistic Insights

Mechanistic studies are crucial for understanding how this compound interacts at the molecular level. Research indicates that the presence of sulfur atoms in its structure may enhance its nucleophilicity, allowing it to participate in reactions that modify protein structures or functions .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and what challenges arise during its purification?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperidine intermediates (e.g., tert-butyl piperidine carboxylates) are often prepared using palladium-catalyzed cross-coupling or Mitsunobu reactions . Key challenges include controlling regioselectivity during pyrimidine functionalization and removing by-products like unreacted thiols. Purification typically involves column chromatography with mobile phases optimized for polar intermediates (e.g., methanol/buffer mixtures, pH 4.6) . HPLC with sodium 1-octanesulfonate-containing buffers may improve resolution of sulfur-containing analogs .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most effective?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrimidine ring (6-chloro, 2-methylsulfanyl) and piperidine tert-butyl protection. The sulfanylmethyl linker (-SCH2-\text{-SCH}_2\text{-}) appears as a triplet near δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C17H25ClN2O2S2\text{C}_{17}\text{H}_{25}\text{ClN}_2\text{O}_2\text{S}_2) and detects sulfur-related isotopic patterns.
  • HPLC : Monitor purity using reversed-phase columns with UV detection at 254 nm, referencing retention times against known tert-butyl piperidine analogs .

Q. What are the critical safety considerations for handling this compound, and how should researchers mitigate exposure risks?

  • Methodological Answer :
  • Toxicity : While specific toxicity data for this compound are limited, structurally related tert-butyl piperidine carboxylates may cause respiratory or skin irritation . Assume similar hazards.
  • Handling : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes .
  • Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent oxidation of sulfur groups .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The tert-butyl group acts as a protective moiety, reducing piperidine ring basicity and sterically hindering nucleophilic attack at the carbamate carbonyl. To study this, compare reaction rates of tert-butyl-protected vs. unprotected piperidine analogs in SN2 reactions (e.g., with methyl iodide). Kinetic assays (monitored via 1H^1H-NMR or LC-MS) reveal that deprotection (e.g., using HCl in dioxane) restores nucleophilic reactivity . Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%Vbur_{\text{bur}}) .

Q. What experimental strategies resolve contradictions in reported stability data for sulfur-containing pyrimidine derivatives under acidic/basic conditions?

  • Methodological Answer : Discrepancies in stability may arise from varying impurity profiles or solvent systems. For example:
  • Acidic Conditions : Perform accelerated degradation studies (e.g., 0.1 M HCl, 40°C) with LC-MS monitoring. Sulfur oxidation products (e.g., sulfoxides) indicate susceptibility to acid-catalyzed hydrolysis .
  • Basic Conditions : Test stability in NaOH/MeOH mixtures; tert-butyl esters are typically base-labile, but the sulfanylmethyl group may stabilize the intermediate. Compare degradation rates with/without antioxidants (e.g., BHT) .

Q. How can computational methods predict the compound’s binding affinity to biological targets, such as kinase enzymes?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions between the pyrimidine ring and ATP-binding pockets (e.g., in kinases). The methylsulfanyl group may engage in hydrophobic interactions, while the chloro substituent influences steric fit .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability of the piperidine-tert-butyl moiety in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. Why do different synthetic protocols yield varying ratios of regioisomers during pyrimidine functionalization?

  • Methodological Answer : Contradictions arise from differences in:
  • Catalytic Systems : Pd(OAc)2_2/XPhos favors C-4 substitution on pyrimidines, while CuI catalysts may promote C-2 reactivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at electron-deficient positions .
  • Temperature : Higher temperatures (≥100°C) promote thermodynamic control, favoring more stable regioisomers .

Experimental Design Tables

Q. Table 1. Optimization of Coupling Reactions

ConditionCatalyst SystemSolventYield (%)Regioisomer Ratio (C-4:C-2)Reference
40°C, 5.5 hPd(OAc)2_2/XPhost-BuOH729:1
100°C, 24 hCuI/1,10-phenanthrolineDMF653:1

Q. Table 2. Degradation Products Under Stress Conditions

ConditionMajor DegradantsDetection MethodReference
0.1 M HCl, 40°C, 7 dSulfoxide, dechlorinated pyrimidineLC-MS (m/z 320)
0.1 M NaOH, 25°C, 24 hDeprotected piperidine, CO2_21H^1H-NMR

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